molecular formula C16H20BrNO B128977 5-Hydroxy Bromantane CAS No. 560070-28-2

5-Hydroxy Bromantane

Cat. No.: B128977
CAS No.: 560070-28-2
M. Wt: 322.24 g/mol
InChI Key: MVLNUULFHPBESA-UHFFFAOYSA-N
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Description

5-Hydroxy Bromantane is a metabolite of Bromantane, an immunostimulant with psychostimulating effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Bromantane typically involves the hydroxylation of Bromantane. The reaction conditions often include the use of specific catalysts and solvents to facilitate the hydroxylation process. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy Bromantane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines .

Scientific Research Applications

5-Hydroxy Bromantane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a metabolite of Bromantane.

    Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, Bromantane.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 5-Hydroxy Bromantane is not fully understood. it is believed to interact with dopaminergic and possibly serotonergic neurotransmitter systems, similar to its parent compound, Bromantane. This interaction may involve the modulation of neurotransmitter release and reuptake, leading to its psychostimulating and immunostimulant effects .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy Bromantane is unique due to its specific hydroxylation, which may confer distinct biological and chemical properties compared to its parent compound and other related compounds. This uniqueness makes it a valuable subject of study in various scientific fields .

Properties

IUPAC Name

4-(4-bromoanilino)adamantan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-11-5-10-6-12(15)9-16(19,7-10)8-11/h1-4,10-12,15,18-19H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLNUULFHPBESA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3NC4=CC=C(C=C4)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476312
Record name 5-Hydroxy Bromantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560070-28-2
Record name 5-Hydroxy Bromantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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